molecular formula C5H4ClFN2O B13876401 4-amino-3-chloro-5-fluoro-1H-pyridin-2-one

4-amino-3-chloro-5-fluoro-1H-pyridin-2-one

Cat. No.: B13876401
M. Wt: 162.55 g/mol
InChI Key: FEOCNYYSQOOGFI-UHFFFAOYSA-N
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Description

4-amino-3-chloro-5-fluoro-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, chloro, and fluoro substituents on the pyridine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-chloro-5-fluoro-1H-pyridin-2-one can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 3-chloro-5-fluoropyridine with ammonia or an amine source under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-chloro-5-fluoro-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and fused heterocyclic compounds. These products often exhibit enhanced biological activity and are used in various applications .

Scientific Research Applications

4-amino-3-chloro-5-fluoro-1H-pyridin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 4-amino

Properties

Molecular Formula

C5H4ClFN2O

Molecular Weight

162.55 g/mol

IUPAC Name

4-amino-3-chloro-5-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C5H4ClFN2O/c6-3-4(8)2(7)1-9-5(3)10/h1H,(H3,8,9,10)

InChI Key

FEOCNYYSQOOGFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=O)N1)Cl)N)F

Origin of Product

United States

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